![molecular formula C18H20ClNO2 B2389917 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime CAS No. 321430-57-3](/img/structure/B2389917.png)
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime
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Overview
Description
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime (TDBO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDBO is a selective inhibitor of the protein tyrosine phosphatase (PTP) family, which makes it a valuable tool for studying the role of PTPs in various biological processes.
Mechanism of Action
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime works by binding to the active site of PTPs, which prevents them from dephosphorylating their substrate. This results in the activation of various signaling pathways, which can have both positive and negative effects depending on the context.
Biochemical and Physiological Effects:
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime can activate various signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime in lab experiments is its selectivity towards PTPs. This allows researchers to study the role of specific PTPs in various biological processes. However, one limitation of using 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime is its potential off-target effects, which can complicate the interpretation of results.
Future Directions
There are various future directions for the use of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime in scientific research. One potential application is in the development of new therapies for diseases such as cancer and autoimmune disorders. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to selectively inhibit PTPs makes it a promising target for drug development. Another future direction is in the study of the role of PTPs in aging and age-related diseases. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to activate various signaling pathways involved in cell proliferation and differentiation makes it a valuable tool for studying the aging process.
Synthesis Methods
The synthesis of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime involves the reaction of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one with 4-chlorobenzylhydroxylamine in the presence of a catalyst. The resulting product is 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime, which can be purified through various methods such as column chromatography.
Scientific Research Applications
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has been extensively used in scientific research to study the role of PTPs in various biological processes. PTPs play a crucial role in regulating cellular signaling pathways and are involved in various diseases such as cancer, diabetes, and autoimmune disorders. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to selectively inhibit PTPs makes it a valuable tool for studying the role of PTPs in these diseases.
properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-8-15-16(9-18(2,3)10-17(15)22-12)20-21-11-13-4-6-14(19)7-5-13/h4-8H,9-11H2,1-3H3/b20-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYNTQJTUQMHCN-SILNSSARSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=NOCC3=CC=C(C=C3)Cl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(O1)CC(C/C2=N/OCC3=CC=C(C=C3)Cl)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime |
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